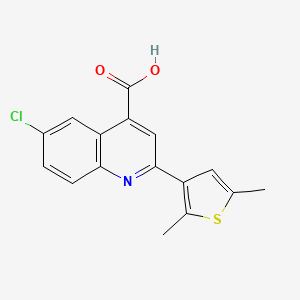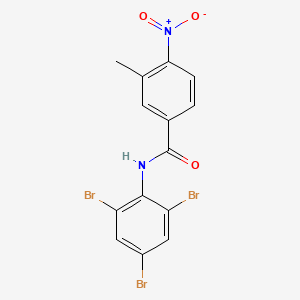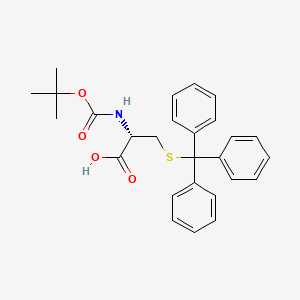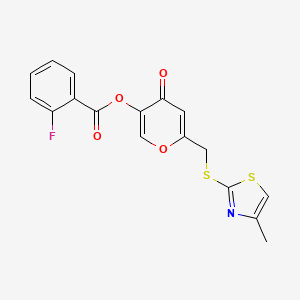
6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H12ClNO2S and a molecular weight of 317.79 . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of quinoline derivatives, such as “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid”, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a chloro group at the 6-position, a carboxylic acid group at the 4-position, and a 2,5-dimethylthiophen-3-yl group at the 2-position .
Chemical Reactions Analysis
The chemical reactions involving “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” and similar quinoline derivatives are diverse and depend on the specific conditions and reagents used . For instance, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” include a molecular weight of 317.79 . Other specific properties such as boiling point, melting point, and solubility are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Research has developed efficient synthesis routes for compounds structurally related to "6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid," contributing to the broader field of heterocyclic chemistry. These methodologies facilitate the creation of diverse quinoline derivatives, which are crucial in medicinal chemistry and material science. For instance, the work by Croisy-Delcey et al. (1991) outlines the synthesis of benzo analogues of lucanthone through condensation and cyclodehydration processes, highlighting the versatility of quinoline derivatives in synthesizing biologically active compounds (Croisy-Delcey, Croisy, Bisagni, & Huel, 1991).
Material Science Applications
Quinoline derivatives have also shown promise in material science, particularly in the creation of fluorescent probes and photophysical property studies. Bodke, Shankerrao, & Harishkumar (2013) synthesized novel quinoline derivatives that serve as blue-green fluorescent probes. Their study demonstrates the compounds' fluorescence in solution, making them potential candidates for various applications in material science and bioimaging (Bodke, Shankerrao, & Harishkumar, 2013).
Biological Activities
Quinoline derivatives exhibit a range of biological activities, making them attractive for drug development. Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to the specified compound, showed potent cytotoxic properties against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antimicrobial and Antioxidant Properties
Studies have also focused on the antimicrobial and antioxidant properties of quinoline derivatives. Shankerrao, Bodke, & Mety (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, evaluating their in vitro antioxidant and antibacterial activity. Their findings indicate that these compounds exhibit significant antioxidant and antibacterial effects, underscoring their potential in developing new antimicrobial agents (Shankerrao, Bodke, & Mety, 2013).
Zukünftige Richtungen
The future directions for “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” and similar quinoline derivatives involve further exploration of their synthesis protocols and potential biological and pharmaceutical activities . This includes the development of more efficient and environmentally friendly synthesis methods, as well as the investigation of their potential applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c1-8-5-11(9(2)21-8)15-7-13(16(19)20)12-6-10(17)3-4-14(12)18-15/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRLOJKDFDYHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733847.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2733852.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2733853.png)

![4-(Isopropylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2733855.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2733857.png)


![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2733861.png)
![3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2733862.png)
